1-(2-Formyl-1H-pyrrol-1-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(2-Formyl-1H-pyrrol-1-yl)cyclopropane-1-carboxylic acid is a unique organic compound that features a cyclopropane ring fused with a pyrrole ring, which is further substituted with a formyl group
Preparation Methods
The synthesis of 1-(2-Formyl-1H-pyrrol-1-yl)cyclopropane-1-carboxylic acid typically involves the use of furfurol and α-amino acids as starting materials . The synthetic route includes the formation of α-(2-formyl-1H-pyrrol-1-yl)-substituted carboxylic acids through a series of reactions. These reactions often require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to achieve the desired product .
Chemical Reactions Analysis
1-(2-Formyl-1H-pyrrol-1-yl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group into an alcohol or other reduced forms.
Scientific Research Applications
1-(2-Formyl-1H-pyrrol-1-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(2-Formyl-1H-pyrrol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The cyclopropane ring adds strain to the molecule, making it more reactive in certain conditions .
Comparison with Similar Compounds
Similar compounds to 1-(2-Formyl-1H-pyrrol-1-yl)cyclopropane-1-carboxylic acid include other pyrrole derivatives and cyclopropane-containing molecules. These compounds share some structural similarities but differ in their functional groups and overall reactivity. For example:
Pyrrole-1-carboxylic acid: Lacks the cyclopropane ring and formyl group, leading to different chemical properties.
Cyclopropane-1-carboxylic acid: Does not contain the pyrrole ring, resulting in distinct reactivity and applications.
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
1-(2-formylpyrrol-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c11-6-7-2-1-5-10(7)9(3-4-9)8(12)13/h1-2,5-6H,3-4H2,(H,12,13) |
InChI Key |
QZNRAOTZVWPRLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)N2C=CC=C2C=O |
Origin of Product |
United States |
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